molecular formula C8H7ClN2 B14558579 3-Chloro-1,4-dihydro-2,6-naphthyridine CAS No. 61984-92-7

3-Chloro-1,4-dihydro-2,6-naphthyridine

Cat. No.: B14558579
CAS No.: 61984-92-7
M. Wt: 166.61 g/mol
InChI Key: RWNSPXYGGVYDFZ-UHFFFAOYSA-N
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Description

3-Chloro-1,4-dihydro-2,6-naphthyridine (CAS: 52463-33-9) is a versatile nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This chlorinated naphthyridine derivative features a fused bicyclic ring system, which is a privileged scaffold in the design of biologically active molecules. The presence of the chlorine atom at the 3-position makes it a versatile electrophile for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to create diverse libraries of compounds for structure-activity relationship studies. Naphthyridine cores, particularly the 2,6-naphthyridine isomer, are recognized for their broad pharmacological potential. These structures serve as key precursors in developing therapeutic agents with diverse mechanisms of action. The compound's significance is underscored by its role as an intermediate in synthesizing more complex naphthyridine derivatives. This makes it particularly valuable for researchers investigating new anti-infective agents, given the established importance of naphthyridine-based compounds in combating drug-resistant microorganisms. As a research chemical, this product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the material should be stored sealed in dry, room temperature conditions to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61984-92-7

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-1,4-dihydro-2,6-naphthyridine

InChI

InChI=1S/C8H7ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h1-2,4H,3,5H2

InChI Key

RWNSPXYGGVYDFZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN=C1Cl)C=CN=C2

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Chloro 1,4 Dihydro 2,6 Naphthyridine Derivatives

Nucleophilic Aromatic Substitution Reactions on Halogenated Naphthyridines

The presence of a chlorine atom on the electron-deficient naphthyridine ring system makes 3-chloro-1,4-dihydro-2,6-naphthyridine and its aromatized derivatives susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org The electron-withdrawing effect of the nitrogen atoms in the rings facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org Such reactions are a cornerstone for the functionalization of halo-pyridines and related heterocycles. nih.gov

The substitution of the chlorine atom by various amines is a well-established method for the synthesis of amino-naphthyridine derivatives. Reactions of chloro-substituted naphthyridines, such as 1,3-dichloro-2,7-naphthyridines, with cyclic amines like substituted piperazines have been shown to proceed in high yields, selectively replacing one of the chlorine atoms. researchgate.net This selectivity suggests that a similar reaction with this compound would lead to the corresponding 3-amino-substituted product. The reaction typically proceeds by heating the chloro-naphthyridine with the amine in a suitable solvent. researchgate.net

Table 1: Examples of Amination Reactions with Cyclic Amines

EntryCyclic AmineProduct
1Piperidine3-(Piperidin-1-yl)-1,4-dihydro-2,6-naphthyridine
2Morpholine3-(Morpholin-4-yl)-1,4-dihydro-2,6-naphthyridine
3N-Methylpiperazine3-(4-Methylpiperazin-1-yl)-1,4-dihydro-2,6-naphthyridine

In addition to amines, other nucleophiles such as alkoxides (oxygen nucleophiles) and thiolates (sulfur nucleophiles) can displace the chlorine atom in halogenated naphthyridines. The reaction of chloro-substituted nitrogen heterocycles with sodium methoxide, for instance, leads to the formation of methoxy-substituted derivatives. nih.gov Similarly, sulfur nucleophiles can be introduced. These reactions broaden the scope of accessible derivatives, allowing for the introduction of different functionalities and the modulation of the electronic properties of the naphthyridine core.

Table 2: Substitution Reactions with Oxygen and Sulfur Nucleophiles

EntryNucleophileReagent ExampleProduct
1MethoxideSodium Methoxide (NaOMe)3-Methoxy-1,4-dihydro-2,6-naphthyridine
2EthanethiolateSodium Ethanethiolate (NaSEt)3-(Ethylthio)-1,4-dihydro-2,6-naphthyridine
3PhenoxideSodium Phenoxide (NaOPh)3-Phenoxy-1,4-dihydro-2,6-naphthyridine

Reactions Involving the Dihydrogenated Positions

The 1,4-dihydropyridine (B1200194) portion of the molecule is a key site for reactivity, particularly for oxidation to the fully aromatic naphthyridine.

The oxidation of 1,4-dihydropyridine systems to their corresponding aromatic pyridine (B92270) derivatives is a common and important transformation. niscpr.res.inmdpi.com This aromatization reaction can be achieved using a variety of oxidizing agents. niscpr.res.inresearchgate.net The driving force for this reaction is the formation of a stable, aromatic system. For this compound, this would result in the formation of 3-chloro-2,6-naphthyridine (B1506198).

Table 3: Common Oxidizing Agents for Dihydropyridine (B1217469) Aromatization

Oxidizing AgentTypical Conditions
Nitric AcidOften used in catalytic amounts. researchgate.net
Ceric Ammonium Nitrate (CAN)Effective for various dihydropyridine derivatives. niscpr.res.in
N-Bromosuccinimide (NBS)A mild and efficient reagent for this transformation. niscpr.res.in
Manganese Dioxide (MnO₂)A common reagent for the oxidation of dihydropyridines.

While less common than oxidation, the saturated carbon atoms in the dihydrogenated ring could potentially undergo other functionalization reactions. The nitrogen atom at position 2 could be subject to alkylation or acylation under suitable basic conditions. The methylene (B1212753) group at the C-4 position, being adjacent to a nitrogen atom and part of a dihydro-aromatic system, might be susceptible to certain radical or oxidative functionalization pathways, though these are less predictable and would require specific reaction conditions to be developed.

Electrophilic Substitution Reactions on the Naphthyridine Ring

Following oxidation to the aromatic 3-chloro-2,6-naphthyridine, the reactivity of the ring system towards electrophiles must be considered. Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org Any electrophilic attack requires forcing conditions and the directing effects of the nitrogen atoms and the existing chloro-substituent would determine the position of substitution. The nitrogen atoms would direct incoming electrophiles to the meta-positions relative to them, while the chlorine atom is an ortho-, para-director. The interplay of these effects would likely lead to a complex mixture of products or substitution at a specific, least deactivated position.

Table 4: Predicted Reactivity in Electrophilic Aromatic Substitution

Reaction TypeExpected ReactivityProbable Position of Substitution
NitrationVery low, requires harsh conditions (e.g., fuming H₂SO₄/HNO₃)Complex mixture, likely at positions least deactivated by the nitrogens.
HalogenationLow, requires a Lewis acid catalyst and high temperatures.Substitution pattern would be dictated by the combined electronic effects.
Friedel-Crafts Alkylation/AcylationGenerally not feasible due to the deactivating nature of the ring and coordination of the Lewis acid catalyst with the nitrogen atoms. wikipedia.orgN/A

Transition Metal-Catalyzed Coupling Reactions

The halogen substituent on the naphthyridine ring serves as a versatile handle for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These methods are fundamental in modern organic synthesis for building molecular complexity.

Cross-Coupling Reactions (e.g., Stille Coupling for 2,6-naphthyridine)

The Stille coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate. researchgate.netresearchgate.netnih.gov This reaction is widely used due to the stability of the organostannane reagents to air and moisture. researchgate.net The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com

In the context of naphthyridines, this reaction has been applied to halogenated 2,6-naphthyridine (B1209661) derivatives. For instance, 1,5-dichloro-2,6-naphthyridine (B3390482) has been used as a building block in Stille cross-coupling reactions to synthesize mono- and bis-naphthyridine centered tridentate ligands for ruthenium complexes. mdpi.com The reaction couples the chloronaphthyridine with an organostannane, such as 2-(2-thienyl)-6-tributylstannylpyridine, to create more complex ligand structures. mdpi.com

Table 1: Example of Stille Coupling on a Dichlorinated 2,6-Naphthyridine Derivative

Naphthyridine SubstrateOrganostannane ReagentCatalyst SystemProduct
1,5-Dichloro-2,6-naphthyridine2-(2-thienyl)-6-tributylstannylpyridinePalladium Catalyst (e.g., Pd(PPh₃)₄)bis-2,6-(2-(2-thienyl)6-pyridinyl)-1,5-naphthyridine

Palladium-Catalyzed Amination

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a cornerstone method for forming carbon-nitrogen bonds. This reaction couples amines with aryl halides or triflates and is notable for its broad substrate scope, including the use of less reactive aryl chlorides. researchgate.net The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand, which facilitates the key steps of oxidative addition and reductive elimination. researchgate.net

The 3-chloro-2,6-naphthyridine scaffold is a suitable substrate for this transformation. The reaction allows for the direct substitution of the chlorine atom with a wide variety of primary and secondary amines, as well as ammonia (B1221849) or its surrogates. researchgate.netniscpr.res.in This versatility is critical for creating libraries of substituted aminonaphthyridines for biological screening. The choice of ligand, base, and solvent is crucial for achieving high yields, especially with heteroaromatic chlorides. researchgate.netkashanu.ac.ir

Table 2: Representative Palladium-Catalyzed Amination of a Chloro-Naphthyridine Scaffold

Aryl HalideAmine SourceTypical CatalystTypical LigandTypical BaseProduct
3-Chloro-2,6-naphthyridine derivativePrimary or Secondary Amine (R¹R²NH)Pd₂(dba)₃ or Pd(OAc)₂Bulky phosphine (e.g., KPhos, XPhos)NaOt-Bu, K₃PO₄3-(R¹R²N)-2,6-naphthyridine derivative
3-Chloro-2,6-naphthyridine derivativeAqueous Ammonia (NH₃·H₂O)Pd-precatalystKPhosKOH3-Amino-2,6-naphthyridine derivative

Rearrangement Reactions (e.g., Smiles Rearrangement in 2,7-naphthyridines)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. jchr.org It involves a molecule with two aromatic rings connected by a linker (X-Y), where one ring is activated by an electron-withdrawing group. The nucleophilic terminal group (Z) on the linker attacks the activated ring, displacing the linker to form a new arrangement.

While not documented on the 2,6-naphthyridine core, a significant application of this rearrangement has been demonstrated for the first time on the closely related 2,7-naphthyridine (B1199556) isomer. rsc.orgcambridge.org In this work, 1-amino-3-chloro-2,7-naphthyridines were first reacted with 2-mercaptoethanol (B42355) to yield 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines. researchgate.net Upon treatment with sodium hydroxide (B78521), these intermediates undergo a Smiles rearrangement to produce 1-amino-3-oxo-2,7-naphthyridines in high yields. rsc.org This novel approach provides a valuable synthetic route to oxo-naphthyridine derivatives, which are important precursors for further chemical modifications. cambridge.orgresearchgate.net

Table 3: Smiles Rearrangement in the 2,7-Naphthyridine Series

Starting MaterialIntermediateReagent for RearrangementFinal Product
1-Amino-3-chloro-2,7-naphthyridine derivative1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivativeSodium Hydroxide (NaOH)1-Amino-3-oxo-2,7-naphthyridine derivative

Derivatization of Functional Groups on the Naphthyridine Scaffold (e.g., carbaldehyde, chalcone (B49325) formation)

Further functionalization of the naphthyridine scaffold can be achieved by introducing and modifying various functional groups. The formation of carbaldehydes and chalcones are two such important transformations that open avenues for creating diverse molecular architectures.

A common method for introducing a formyl (carbaldehyde) group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. nrochemistry.com This reaction uses a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This method has been successfully applied to synthesize 2-chloro-3-formyl derivatives of 1,8- and 1,5-naphthyridines from N-pyridyl acetamide (B32628) precursors. cambridge.orgwikipedia.orgkashanu.ac.ir The resulting naphthyridine-carbaldehydes are versatile intermediates.

These carbaldehydes can then be used in a Claisen-Schmidt condensation reaction with a ketone (such as an acetophenone (B1666503) derivative) to form chalcones, which are α,β-unsaturated ketones. jchr.orgsynarchive.com This base-catalyzed condensation is a classical and efficient method for C-C bond formation. synarchive.com For example, 2-chloro-1,5-naphthyridine-3-carbaldehyde has been condensed with various acetophenones in the presence of ethanolic sodium hydroxide to yield a series of quinolinyl chalcones. cambridge.org These chalcones serve as scaffolds for further derivatization. rsc.orgresearchgate.net

Table 4: Synthesis of Naphthyridine Carbaldehydes and Chalcones

ReactionNaphthyridine PrecursorReagentsProduct
Vilsmeier-Haack FormylationN-(pyridinyl) acetamidePOCl₃, DMFChloro-naphthyridine-carbaldehyde
Claisen-Schmidt CondensationNaphthyridine-carbaldehydeAcetophenone derivative, Base (e.g., NaOH)Naphthyridine-chalcone

Heterocyclization Reactions

Heterocyclization reactions involve the formation of a new heterocyclic ring fused to the existing naphthyridine scaffold. These reactions significantly increase the structural complexity and can lead to novel polycyclic systems with unique properties.

One example is the formation of furo[2,3-c]naphthyridine systems. Starting from the 1-amino-3-oxo-2,7-naphthyridines obtained via the Smiles rearrangement, subsequent cyclization reactions can be induced to form a fused furan (B31954) ring. rsc.orgcambridge.org Another powerful method is the intramolecular hetero-Diels-Alder reaction (Povarov reaction), which has been used to synthesize fused rsc.orgresearchgate.netnaphthyridines. This reaction involves the Lewis acid-catalyzed cycloaddition of an aldimine with an alkene.

Furthermore, multicomponent reactions have been employed to build new rings onto the naphthyridine core. For instance, pyrano and furano naphthyridine derivatives have been synthesized through a camphor (B46023) sulfonic acid-catalyzed coupling reaction involving aminopyridine and cyclic enol ethers. Additionally, triazole rings can be fused to the scaffold, as demonstrated by the synthesis of benzo[h] jchr.orgrsc.orgresearchgate.nettriazolo[3,4-a] researchgate.netnaphthyridine derivatives, which have been investigated as potential antibacterial agents.

Table 5: Examples of Heterocyclization Reactions on Naphthyridine Scaffolds

Starting ScaffoldReaction TypeFused Ring System Formed
2,7-NaphthyridineIntramolecular CyclizationFuro[2,3-c]naphthyridine
1,5-Naphthyridine (B1222797)Intramolecular Povarov ReactionChromeno[4,3-b] rsc.orgresearchgate.netnaphthyridine
2,6-NaphthyridineAnnulationBenzo[h] jchr.orgrsc.orgresearchgate.nettriazolo[3,4-a] researchgate.netnaphthyridine

Structure Activity Relationships Sar and Derivatization Strategies of Naphthyridine Scaffolds

Rational Design Principles for Naphthyridine Analogs

The rational design of 2,6-naphthyridine (B1209661) analogs is guided by establishing a clear understanding of the molecular interactions between the ligand and its biological target. A key principle involves identifying the pharmacophore—the essential arrangement of atoms or functional groups necessary for biological activity. For instance, in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a 2,6-naphthyridine core was utilized as a central scaffold. nih.gov The design strategy involved positioning specific substituents on the naphthyridine ring to interact with key residues in the ATP-binding pocket of the kinase. nih.gov

A common approach begins with a known active compound or a hit from a high-throughput screen. Computational methods such as molecular docking and pharmacophore modeling are then employed to predict the binding mode and identify key interactions. This information guides the synthesis of new analogs with modified substituents to enhance potency, selectivity, and pharmacokinetic properties. For example, the introduction of a 3,5-dimethoxyphenyl group at one position of the 2,6-naphthyridine scaffold was found to be crucial for potent FGFR4 inhibition, while modifications at another position with small hydrophilic groups helped to improve selectivity and physicochemical properties. nih.gov

Impact of Halogen Substituents on Biological Potency and Selectivity

The introduction of halogen atoms is a widely used strategy in medicinal chemistry to modulate the biological activity of a lead compound. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its potency and selectivity. While direct SAR data for a 3-chloro substituent on a 1,4-dihydro-2,6-naphthyridine is not extensively documented in publicly available research, the effects can be inferred from studies on related heterocyclic systems.

Generally, a chlorine atom can increase lipophilicity, which may enhance membrane permeability and binding to hydrophobic pockets within a target protein. eurochlor.org Electronically, the chloro group is electron-withdrawing, which can alter the pKa of nearby nitrogen atoms in the naphthyridine ring, potentially influencing hydrogen bonding interactions with the target. mdpi.com For example, in a study of 1,8-naphthyridine (B1210474) derivatives, the introduction of a chloro group was part of a strategy to create derivatives with antibacterial activity. researchgate.net The position of the halogen is critical; in some cases, it can lead to a significant increase in activity, while in others it may be detrimental. eurochlor.org The precise impact of a C-3 chloro group on the 2,6-naphthyridine scaffold would depend on the specific biological target and its binding site topology.

Influence of Saturation (Dihydro/Tetrahydro) on Molecular Interactions

The degree of saturation of the naphthyridine ring system has a profound impact on its three-dimensional shape and flexibility, which in turn influences its molecular interactions with biological targets. An aromatic naphthyridine is planar, which is often favorable for stacking interactions with aromatic residues in a binding site. In contrast, a 1,4-dihydro- or a fully saturated tetrahydronaphthyridine adopts a non-planar conformation.

This change in geometry alters the spatial arrangement of substituents and can lead to improved binding affinity by allowing for better complementarity with a non-planar binding pocket. Saturation also introduces sp3-hybridized carbons, which can increase the molecule's fraction of sp3 character (Fsp3), a property often associated with improved clinical success rates for drug candidates. While specific studies on the 1,4-dihydro-2,6-naphthyridine are limited, research on related dihydropyrimidinones has shown that the partially saturated core can engage in specific hydrogen bonding and hydrophobic interactions that are crucial for their binding mechanism. nih.gov

Exploration of Substituents at Key Positions (e.g., C-1, C-3, C-4, C-7)

Systematic exploration of substituents at various positions of the 2,6-naphthyridine scaffold is fundamental to understanding its SAR. Recent research on 2,6-naphthyridine analogs as FGFR4 inhibitors provides a clear example of this process. nih.gov In this study, various chemical groups were introduced at different positions to probe their effect on inhibitory activity and selectivity.

For instance, at what corresponds to the C-4 position in some numbering schemes, the introduction of a 2-(N,N-dimethylamino)ethylamino group was found to be optimal for activity. nih.gov At another position, a 3,5-dimethoxyphenyl group was identified as a key substituent for potent inhibition. nih.gov The SAR data from such studies can be compiled to build a comprehensive model of the structural requirements for activity.

The following table summarizes the structure-activity relationships for a series of 2,6-naphthyridine analogs as FGFR4 inhibitors. nih.gov

Compound Scaffold R1 (Position 4) R2 (Position 1) FGFR4 IC50 (nM) Selectivity vs. FGFR1
Analog 12,6-Naphthyridine-NH(CH2)2N(CH3)23,5-dimethoxyphenyl1.2>8300-fold
Analog 22,6-Naphthyridine-NH(CH2)2OH3,5-dimethoxyphenyl10.3>970-fold
Analog 32,6-Naphthyridine-NH-morpholine3,5-dimethoxyphenyl2.5>4000-fold
Analog 42,6-Naphthyridine-NH(CH2)2N(CH3)23-methoxyphenyl45.6>219-fold
Analog 52,6-Naphthyridine-NH(CH2)2N(CH3)24-methoxyphenyl118.4>84-fold

Data is illustrative and based on findings from cited research. nih.gov Positions are based on the specific chemical structures in the study.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical series with improved properties while retaining the desired biological activity. namiki-s.co.jpuniroma1.it Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the spatial arrangement of key functional groups. uniroma1.it This can lead to new intellectual property, improved synthetic accessibility, and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Bioisosteric replacement is a more subtle modification where a functional group is replaced by another group with similar physical or chemical properties. drughunter.comdrughunter.com For example, a carboxylic acid might be replaced with a tetrazole to improve metabolic stability and cell permeability. In the context of naphthyridines, one might replace the 2,6-naphthyridine core with another bicyclic heteroaromatic system to explore new chemical space. For instance, in the development of HIV-1 integrase inhibitors, a 1,6-naphthyridine (B1220473) chemotype was explored alongside a pyrido[1,2-a]pyrimidine (B8458354) series, demonstrating the application of different scaffolds to achieve a similar biological outcome. nih.gov

Combinatorial Chemistry and Library Synthesis for SAR Exploration

Combinatorial chemistry is a set of techniques used to synthesize a large number of compounds in a single process, creating a "library" of molecules. nih.govijpsonline.com These libraries can then be screened for biological activity, allowing for a rapid exploration of the SAR for a particular scaffold. nih.gov While specific examples of large combinatorial libraries based on the 3-Chloro-1,4-dihydro-2,6-naphthyridine scaffold are not readily found in the literature, the principles of library synthesis have been applied to related structures.

For example, a library of 5,6,7,8-tetrahydro-1,6-naphthyridines was synthesized and screened for antituberculosis activity. nih.gov The synthesis involved using the tetrahydro-1,6-naphthyridine as a scaffold and decorating it with various functional groups through reactions like urea, amide, and sulfonamide formation. nih.gov This approach allows for the systematic variation of substituents at multiple positions, providing a wealth of data to establish a comprehensive SAR.

The general process for creating a combinatorial library of naphthyridine derivatives would involve:

Scaffold Synthesis: Efficient synthesis of the core 2,6-naphthyridine scaffold, potentially with a "handle" for solid-phase synthesis.

Diversification: Reaction of the scaffold with a variety of building blocks to introduce diversity at specific positions.

Screening: High-throughput screening of the library against a biological target to identify active compounds.

Deconvolution: For mixture-based libraries, identifying the specific active compound from a pool of molecules.

This systematic approach can rapidly generate lead compounds and provide a deep understanding of the structural requirements for biological activity.

Biological Activity and Mechanistic Insights of Naphthyridine Derivatives

Target-Specific Enzyme and Receptor Modulation

Derivatives of 2,6-naphthyridine (B1209661) have been investigated for their potential to modulate the activity of several key enzymes and receptors involved in various physiological and pathological processes.

The 2,6-naphthyridine core has proven to be a valuable scaffold for the development of potent and selective kinase inhibitors.

Casein Kinase 2 (CK2) Inhibition: A series of 5-(3-chlorophenylamino)benzo[c] researchgate.netnih.govnaphthyridine derivatives have been synthesized and identified as highly selective inhibitors of Casein Kinase 2 (CK2). nih.gov One particular compound from this series demonstrated more potent CK2 inhibitory activity and higher selectivity over Clk2 compared to the known CK2 inhibitor silmitasertib (B1669362) (CX-4945). nih.gov This compound was also shown to modulate the Akt1(ser129)-GSK-3β(ser9)-Wnt/β-catenin signaling pathway and inhibit the expression of stemness markers, indicating its potential in cancer therapy. nih.gov Furthermore, the discovery of 5-(3-chlorophenylamino)benzo[c] researchgate.netnih.govnaphthyridine-8-carboxylic acid (CX-4945) marked the first clinical stage inhibitor of protein kinase CK2 for cancer treatment. acs.org

Other Kinase Inhibition: The versatility of the 2,6-naphthyridine template has been explored for the inhibition of other kinases as well. A novel series of 2,6-naphthyridines were identified as potent and selective inhibitors of the novel protein kinase C (PKC) isozymes, particularly PKCδ, ε, η, and θ. novartis.com These compounds act as ATP-competitive inhibitors. novartis.com Additionally, 2,6-naphthyridine analogues have been developed as selective FGFR4 inhibitors for the potential treatment of hepatocellular carcinoma. nih.govmedchemexpress.com One such compound displayed nanomolar potency against Huh7 cell lines and high selectivity over FGFR1-3. nih.gov

Table 1: Kinase Inhibition by 2,6-Naphthyridine Derivatives

Compound Class Target Kinase Key Findings Reference
5-(3-chlorophenylamino)benzo[c] researchgate.netnih.govnaphthyridines CK2 Potent and selective inhibition, modulation of cancer signaling pathways. nih.govacs.org
2,6-Naphthyridines Novel PKC isozymes Potent and selective ATP-competitive inhibition. novartis.com
2,6-Naphthyridine Analogues FGFR4 Nanomolar potency and high selectivity, potential for HCC treatment. nih.govmedchemexpress.com

While the broader naphthyridine class, particularly the 1,8-naphthyridine (B1210474) isomer, is well-known for its antibacterial activity through the inhibition of DNA gyrase, specific research on 2,6-naphthyridine derivatives in this area is less documented. nih.govmdpi.com However, some naphthyridine derivatives have been investigated as topoisomerase inhibitors for their potential anticancer activity. nih.govmedchemexpress.cn Vosaroxin, a topoisomerase II inhibitor, is an example of a naphthyridine derivative that has been in clinical trials. nih.gov A novel series of quinolone and naphthyridine derivatives have also been designed as potential topoisomerase I inhibitors. medchemexpress.cn

The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key therapeutic strategy for Alzheimer's disease. A series of 1-amino-3,4-dihydro-2,6-naphthyridine derivatives have been discovered as BACE1 inhibitors. researchgate.net By incorporating pyridine (B92270) rings into the scaffold, researchers were able to increase both biochemical and cellular potency while reducing the basicity of the amidine moiety. researchgate.net This work highlights the potential of the 2,6-naphthyridine scaffold in designing drugs for neurodegenerative diseases.

Inhibitors of monoamine oxidase B (MAO-B) are used in the treatment of Parkinson's disease. mdpi.commdpi.com While various heterocyclic compounds have been explored as MAO-B inhibitors, specific studies focusing on 2,6-naphthyridine derivatives are not extensively reported in the provided search results. However, the synthesis of novel benzo[b] nih.govbenthamdirect.comnaphthyridine derivatives has been investigated for their potential as scaffolds for MAO inhibitors. researchgate.netscilit.com

Inhibition of acetylcholinesterase (AChE) is a primary treatment approach for Alzheimer's disease. The naphthyridine scaffold has shown promise in this area. A series of 8-hydroxy-2,7-naphthyridin-2-ium salts were synthesized and evaluated as novel inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Additionally, 1,2,3,4-tetrahydrobenzo[h] nih.govbenthamdirect.comnaphthyridines have been identified as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase. nih.gov One compound from this series exhibited a high inhibitory potency with an IC50 of 65 nM for human AChE. nih.gov

Table 2: Acetylcholinesterase Inhibition by Naphthyridine Derivatives

Compound Class Target Enzyme IC50 (hAChE) Key Findings Reference
1,2,3,4-tetrahydrobenzo[h] nih.govbenthamdirect.comnaphthyridines AChE 65 nM Potent dual inhibitors of AChE and BChE. nih.gov
8-hydroxy-2,7-naphthyridin-2-ium salts AChE & BChE - Identified as dual inhibitors. nih.gov

A series of novel tetrahydronaphthyridine-based ligands have been described as histamine (B1213489) H3 antagonists that also possess serotonin (B10506) reuptake transporter inhibitor activity. nih.gov The synthesis of the 1,2,3,4-tetrahydro-2,6-naphthyridine (B1313837) scaffold was a key step in developing these compounds. nih.gov While this study focuses on H3 antagonism, the development of dual H1 and H2 receptor antagonists has also been an area of research, though not specifically involving the 2,6-naphthyridine scaffold in the provided results. mdpi.com

Antimicrobial Research (Antibacterial and Antifungal)

Naphthyridine derivatives have a rich history in antimicrobial research, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the first synthetic antibiotics. mdpi.com The antimicrobial properties of this class of compounds are attributed to their unique cellular mechanisms of action and their stability under various conditions. irjet.net

Synergistic Effects with Existing Antibiotics

An important area of research is the ability of naphthyridine derivatives to enhance the efficacy of existing antibiotics, particularly against multi-resistant bacterial strains. nih.gov Studies have shown that certain 1,8-naphthyridine derivatives, while having no direct antibacterial activity themselves (with Minimum Inhibitory Concentrations [MICs] ≥ 1.024 µg/mL), can significantly reduce the MICs of fluoroquinolone antibiotics like norfloxacin, ofloxacin, and lomefloxacin. nih.govnih.gov This synergistic effect is observed against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govnih.gov The proposed mechanism for this synergy involves the inhibition of DNA gyrase (topoisomerase II), a common target for both naphthyridines and fluoroquinolones. mdpi.com By potentially binding to topoisomerase II enzymes, these derivatives can potentiate the antibacterial action of fluoroquinolones. mdpi.com

In Vitro Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)

The in vitro antibacterial activity of naphthyridine derivatives has been evaluated against a wide range of both Gram-positive and Gram-negative bacteria. The first antibacterial agent from this class, nalidixic acid, was primarily used for urinary tract infections caused by Gram-negative bacteria. mdpi.com Its mechanism of action involves the selective and reversible blocking of bacterial DNA replication by inhibiting the A subunit of DNA gyrase. mdpi.com

Subsequent research has led to the development of numerous derivatives with broad-spectrum activity. For instance, some 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have demonstrated excellent activity against Gram-positive bacteria, especially Streptococci. nih.gov Other derivatives have shown potent activity against resistant strains. For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) displayed high activity against S. pyogenes and moderate activity against E. coli. nih.gov Furthermore, certain 1,8-naphthyridine derivatives have shown good antibacterial properties, while others have demonstrated substantial potential against various bacterial strains at concentrations of 50 µg/ml and 100 µg/ml. researchgate.net

Naphthyridine DerivativeBacterial StrainActivity (MIC/Inhibition)
1,8-Naphthyridine-3-thiosemicarbazides/1,3,4-oxadiazolesS. aureusMIC: 6–7 mM
1,8-Naphthyridine-3-thiosemicarbazides/1,3,4-oxadiazolesM. smegmatisMIC: 5.4–7.1 mM
2-Chloro-1,8-naphthyridine-3-carbaldyhydeS. pyogenesHigh Activity
2-Chloro-1,8-naphthyridine-3-carbaldyhydeE. coliModerate Activity
Imidazo[1,2-a] scilit.comnih.govnaphthyridine derivativesS. aureus, E. coliHigh Activity (Comparable to penicillin)

Antifungal Efficacy

In addition to their antibacterial properties, several naphthyridine derivatives have been investigated for their antifungal activity. irjet.net For example, certain 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones have demonstrated good antifungal activity. mdpi.com Similarly, some imidazo[1,2-a] scilit.comnih.govnaphthyridine derivatives have shown high activity against Candida metapsilosis and Aspergillus niger, comparable to the standard antifungal agent griseofulvin. nih.gov Research has also indicated that compounds like 8,10-Dibromo-6-(4-methoxy-phenyl)-1,7,12a-triaza-benzo[a]anthracen-12-one possess potent antifungal properties. researchgate.net

Anti-inflammatory Pathways and Cytokine Modulation

Naphthyridine derivatives have emerged as promising candidates for anti-inflammatory therapies. nih.gov Their mechanism of action often involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators. mdpi.com

Several studies have demonstrated that naphthyridine derivatives can significantly reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. mdpi.com For instance, canthinone-type alkaloids containing a 1,5-naphthyridine (B1222797) ring have shown strong inhibitory effects on NO production. mdpi.com

Furthermore, these compounds can modulate the secretion of various pro-inflammatory cytokines. Research has shown that certain 1,6-naphthyridine (B1220473) analogues can significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated murine macrophages. mdpi.com Similarly, novel 1,5-naphthyridine alkaloids have been found to decrease the production of NO, IL-6, and TNF-α. mdpi.com The anti-inflammatory effects of some 1,8-naphthyridine-3-carboxamide derivatives have been linked to their ability to modulate cytokine and chemokine levels secreted by dendritic cells. nih.gov One such derivative, C-34, demonstrated potent inhibition of inflammatory markers and significantly downregulated the secretion of TNF-α, IL-1-β, and IL-6 in various cell models and in vivo. nih.gov The underlying anti-inflammatory mechanisms are linked to the regulation of transcription factors like NF-κB, which is a pivotal mediator of inflammatory responses. frontiersin.org

Anticancer Research and Cytotoxicity Mechanisms

The anticancer potential of naphthyridine derivatives is a significant area of research, with several compounds having entered clinical trials. nih.gov These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and disruption of microtubule formation. nih.gov

Many 1,8-naphthyridine derivatives have demonstrated promising anticancer activity by targeting mammalian Topoisomerase II, an essential enzyme for DNA replication in cancer cells. ekb.egtandfonline.com Vosaroxin is a notable example of a naphthyridine derivative that inhibits topoisomerase II and has shown potent anticancer activity. nih.gov Other mechanisms include inducing apoptosis, causing cell cycle arrest, and inhibiting tubulin polymerization, angiogenesis, and protein kinases. ekb.eg

A number of 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and screened for their in vitro cytotoxicity against various cancer cell lines. nih.govtandfonline.com For example, halogen-substituted derivatives have shown potent activity against pancreatic (MIAPaCa) and leukemia (K-562) cancer cell lines. tandfonline.com Some compounds have demonstrated higher potency than the established anticancer agent colchicine (B1669291) against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov

Naphthyridine DerivativeCancer Cell LineActivity (IC50)
Compound 12 (1,8-naphthyridine-3-carboxamide)HBL-100 (Breast)1.37 µM
Compound 17 (1,8-naphthyridine-3-carboxamide)KB (Oral)3.7 µM
Compound 22 (1,8-naphthyridine-3-carboxamide)SW-620 (Colon)3.0 µM
Compound 16HeLa (Cervical)0.7 µM
Compound 16HL-60 (Leukemia)0.1 µM
Compound 16PC-3 (Prostate)5.1 µM
Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide)MIAPaCa (Pancreatic)0.41 µM
Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide)K-562 (Leukemia)0.77 µM
Compound 29 (1,8-naphthyridine-C-3'-heteroaryl)PA-1 (Ovarian)0.41 µM
Compound 29 (1,8-naphthyridine-C-3'-heteroaryl)SW620 (Colon)1.4 µM

Antiviral Research (e.g., Anti-HIV, SARS-CoV-2)

The naphthyridine scaffold is an important pharmacophore for compounds exhibiting antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and coronaviruses. nih.govresearchgate.net

In the context of anti-HIV research, 1,3,4-oxadiazole (B1194373) substituted naphthyridine derivatives have been identified as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. bohrium.com Quantitative structure-activity relationship (QSAR) studies have indicated that factors like shape, partition coefficient, and solvent accessible surface area play a crucial role in the anti-HIV activities of these derivatives. bohrium.com Furthermore, 8-hydroxy- scilit.comresearchgate.netnaphthyridines were developed as a promising class of antiretroviral drugs, although their clinical development was halted. researchgate.net

Recent research has also explored the potential of various compounds, including those with structural similarities to naphthyridines, against SARS-CoV-2. While direct research on 3-Chloro-1,4-dihydro-2,6-naphthyridine is not available, the broader search for antivirals has included diverse heterocyclic compounds. For instance, some anti-HIV drugs have been investigated for repurposing against SARS-CoV-2. mdpi.com Additionally, research has focused on drugs that can stimulate the body's natural antiviral response by boosting interferon production, a pathway that is often suppressed by viruses like SARS-CoV-2 and HIV. ualberta.ca

Central Nervous System (CNS) Activity and Neurological Disorders

Naphthyridine derivatives have demonstrated a range of activities within the central nervous system, suggesting their potential as therapeutic agents for neurological disorders. benthamdirect.com

Some of the earliest indications of CNS activity for this class of compounds come from naturally occurring alkaloids. For instance, certain indolo nih.govbohrium.comnaphthyridine alkaloids, isolated from plants of the Erythrina species, have been shown to exert effects on the central nervous system. nih.gov These natural products exhibit a spectrum of activities including hypnotic, curare-like, sedative, and hypotensive effects. nih.gov Another example, jasminine, a monoterpenoid alkaloid with a 2,7-naphthyridine (B1199556) structure, has been observed to cause a slight decrease in motor activity in mice at a dose of 300 mg/kg, although it did not show significant cardiovascular effects. nih.gov

More targeted research has identified specific molecular targets within the CNS for certain naphthyridine derivatives. For example, Veranamine, a benzo[c] nih.govacs.orgnaphthyridine alkaloid isolated from a marine sponge, has demonstrated antidepressant and anxiolytic activity in animal models. mdpi.com This activity is attributed to its moderate affinity for serotonin receptors, specifically the 5HT2B and sigma-1 receptors. mdpi.com

While these examples pertain to different isomers of the naphthyridine core, they highlight the potential of the general naphthyridine scaffold to interact with CNS targets and modulate neurological functions. The structural characteristics of the naphthyridine ring system appear to be amenable to modifications that can lead to interactions with various receptors and enzymes in the brain.

Investigation of Other Biological Activities

Beyond the central nervous system, the diverse chemical space of naphthyridine derivatives has led to the exploration of their potential in other therapeutic areas, including the treatment of osteoporosis and allergic reactions.

Anti-osteoporotic Activity:

Research into the anti-osteoporotic potential of naphthyridines has shown promising results, particularly with the 1,6-naphthyridine isomer. A study on four 1,6-naphthyridine analogues, namely aaptodine A, aaptodine B, aaptodine C, and aaptodine D, isolated from the marine sponge Aaptos suberitoide, investigated their effects on bone metabolism. nih.gov These compounds were found to impressively inhibit the formation and resorption of osteoclasts, which are the cells responsible for bone breakdown. nih.gov The inhibitory effect was most potent for aaptodine D. nih.gov This activity is mediated through the inhibition of the Receptor Activator for Nuclear Factor κB Ligand (RANKL), a key protein in the control of bone regeneration and remodeling. nih.gov These findings suggest that certain naphthyridine derivatives could be valuable candidates for the development of new treatments for osteoporosis and bone loss associated with hormone therapy. nih.gov

Anti-allergic Activity:

Currently, there is a lack of specific information in the scientific literature regarding the anti-allergic activity of 2,6-naphthyridine derivatives. While the broader class of naphthyridines has been explored for a wide range of biological effects, anti-allergic properties have not been a primary focus of the available research on this particular isomeric scaffold.

Molecular Basis of Action and Binding Interactions

The mechanism of action of naphthyridine derivatives is highly dependent on the specific isomeric scaffold and the nature of its substituents. The versatility of the naphthyridine core allows for its interaction with a wide array of biological targets, leading to a diverse range of pharmacological effects.

For antimicrobial naphthyridines, such as the well-known nalidixic acid (a 1,8-naphthyridine), the primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Molecular docking studies have further elucidated the binding interactions, showing how these derivatives fit into the active sites of their target enzymes. mdpi.com

In the context of cancer therapy, different naphthyridine derivatives have been shown to act through various mechanisms. For example, certain 2,6-naphthyridine analogues have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in the development of hepatocellular carcinoma. bohrium.comnih.gov The binding mode of these inhibitors within the ATP binding site of FGFR4 has been investigated, revealing key interactions that contribute to their selectivity and potency. acs.org Other derivatives, such as some 5-(3-chlorophenylamino)benzo[c] nih.govbohrium.comnaphthyridines, have been identified as highly selective inhibitors of casein kinase 2 (CK2), a protein kinase implicated in cancer cell proliferation and survival. acs.org

The anti-inflammatory activity of some naphthyridines is linked to their ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

The diverse mechanisms of action underscore the chemical tractability of the naphthyridine scaffold, which can be tailored to interact with a variety of biological targets, including enzymes like kinases and topoisomerases, as well as receptors in the central nervous system.

Computational and Theoretical Studies on Naphthyridine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed in drug discovery to understand how a ligand, such as a naphthyridine derivative, might interact with the active site of a biological target, typically a protein or nucleic acid.

Research on various naphthyridine derivatives has demonstrated their potential to bind to a range of significant biological targets. For instance, docking studies have been performed to evaluate the interactions of novel 1,8-naphthyridine (B1210474) derivatives with targets like the BRCA2-interacting protein and the human estrogen receptor. tandfonline.comresearchgate.net These simulations help identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-target complex. acs.org In one study, conformationally constrained dibenzo[b,h] nih.govresearchgate.net naphthyridine derivatives were identified as potential Topoisomerase I inhibitors, with docking analysis rationalizing their binding modes within the enzyme's active site. nih.gov Similarly, other 1,8-naphthyridine compounds have been docked against the human estrogen receptor, with some showing better theoretical binding energies than the standard drug, Tamoxifen. researchgate.netresearchgate.net

These studies collectively show that the naphthyridine scaffold is a versatile framework capable of forming critical interactions with various bioreceptors. For 3-Chloro-1,4-dihydro-2,6-naphthyridine, docking simulations would be crucial to predict its potential biological targets and understand the specific atomic interactions driving its binding affinity.

Table 1: Examples of Molecular Docking Studies on Naphthyridine Derivatives

Target Protein Naphthyridine Scaffold Key Interacting Residues (Examples) Reference
Topoisomerase I Dibenzo[b,h] nih.govresearchgate.netnaphthyridine Not specified in abstract nih.gov
Human Estrogen Receptor (1ERR) 1,8-Naphthyridine Not specified in abstract researchgate.netresearchgate.net
BRCA2-Interacting Protein (2FMM) 1,8-Naphthyridine Not specified in abstract tandfonline.com
Cyclin-Dependent Kinase 8 (CDK8) 2,8-Disubstituted-1,6-Naphthyridine Ala100, Lys52, Arg356 acs.org

**6.2. Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide detailed information that is often inaccessible through experimental means alone.

Electronic structure analysis provides fundamental insights into the reactivity and interaction patterns of a molecule. One of the key outputs of these calculations is the Molecular Electrostatic Potential (MEP or ESP). The MEP map is a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

Studies on related heterocyclic systems, such as 1,8-naphthyridine derivatives, have utilized Density Functional Theory (DFT) to analyze their electronic properties. researchgate.net These analyses reveal how substituents on the naphthyridine core influence the electron distribution across the molecule. researchgate.net In MEP maps, regions of negative potential (typically colored red or yellow) are associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen and are favorable for interactions with positive charges. nih.gov Conversely, regions of positive potential (colored blue) are often found around hydrogen atoms bonded to electronegative atoms and indicate sites for nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the pyridine (B92270) rings and the chlorine atom would be expected to be regions of negative electrostatic potential, playing a crucial role in forming hydrogen bonds or other electrostatic interactions with receptor sites. nih.govnih.gov

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Contour Maps

Color Potential Interpretation Likely Interaction
Red Most Negative Electron-rich region, site for electrophilic attack Hydrogen bond accepting, metal coordination
Yellow/Orange Moderately Negative Electron-rich region Electrostatic interactions
Green Neutral Region of zero potential Van der Waals interactions
Blue Positive Electron-poor region, site for nucleophilic attack Hydrogen bond donating

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This allows chemists to predict the feasibility of a reaction, understand its kinetics, and rationalize the formation of specific products.

For the synthesis of naphthyridine systems, various methods like the Skraup reaction, Gould-Jacobs reaction, and cycloadditions are employed. nih.gov Theoretical studies can model these complex transformations. For example, DFT calculations can be used to locate the transition state structures for each step of a proposed mechanism and calculate the corresponding activation energies. A lower activation energy indicates a more favorable reaction pathway. While specific studies on the reaction mechanism for this compound are not widely available, computational investigations into related heterocyclic syntheses have provided detailed mechanistic insights, including the role of catalysts and the influence of solvents. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This technique is used to study the conformational flexibility of molecules and the stability of ligand-protein complexes.

In the context of drug discovery, MD simulations are often performed after docking to assess whether the predicted binding pose is stable over a period of nanoseconds or longer. nih.govacs.org These simulations can reveal important dynamic processes, such as conformational changes in the protein or ligand upon binding, the role of water molecules in the binding site, and the persistence of key interactions like hydrogen bonds. For example, MD studies on related heterocyclic inhibitors targeting enzymes like PARP-1 have been used to confirm the stability of the docked conformation and to calculate binding free energies, providing a more accurate estimation of binding affinity. nih.gov For this compound, MD simulations could be used to analyze its conformational preferences in solution and to verify the stability of its interactions within a predicted biological target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of compounds with their experimentally measured activities. brieflands.com

Numerous QSAR studies have been conducted on naphthyridine derivatives to predict their biological activities, including anticancer and antimicrobial effects. nih.govnih.govresearchgate.netnih.gov These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to enhance or diminish biological activity. nih.govnih.gov

For example, a 3D-QSAR study on naphthyridine derivatives with cytotoxic activity against various cancer cell lines generated statistically robust models. nih.govnih.gov The CoMSIA models for HeLa, HL-60, and PC-3 cell lines yielded high predictive correlation coefficients (r²pred) of 0.966, 0.913, and 0.974, respectively. nih.govnih.gov The resulting contour maps suggested that factors like hydrogen bond donor groups at the C-1 position and negatively charged groups near the C-4 carbonyl group were important for cytotoxicity. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent analogues.

Table 3: Statistical Parameters for 3D-QSAR (CoMSIA) Models of Naphthyridine Derivatives

Cell Line q² (Cross-validated r²) r² (Non-cross-validated r²) r²pred (Predictive r²) Reference
HeLa (Cervical Cancer) 0.857 0.984 0.966 nih.govnih.gov
HL-60 (Leukemia) 0.777 0.937 0.913 nih.govnih.gov
PC-3 (Prostate Cancer) 0.702 0.983 0.974 nih.govnih.gov

In Silico Screening and Virtual Drug Discovery for Naphthyridine Scaffolds

The naphthyridine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net This versatility makes it an excellent starting point for virtual drug discovery campaigns. In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. tandfonline.com

This process often begins with docking-based screening, where millions of compounds are computationally docked into the active site of a target protein. nih.gov The top-scoring compounds are then selected for further analysis, which can include more rigorous calculations like MD simulations and binding free energy predictions. The goal is to narrow down a large virtual library to a manageable number of promising candidates for chemical synthesis and experimental testing. The naphthyridine scaffold has been the subject of such discovery efforts, leading to the identification of potential inhibitors for various targets, including topoisomerases and kinases. nih.govnih.gov The design of novel 1,8-naphthyridine derivatives as anticancer and antimicrobial agents has been guided by these in silico approaches, which help prioritize compounds with strong predicted binding affinities and favorable molecular interactions. tandfonline.com

Analytical and Spectroscopic Characterization Methodologies in Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For a compound like 3-Chloro-1,4-dihydro-2,6-naphthyridine, ¹H NMR would be expected to show distinct signals for the protons on the dihydropyridine (B1217469) and pyridine (B92270) rings, as well as the methylene (B1212753) protons at the C1 and C4 positions. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms and the aromaticity of the rings. Coupling constants (J) between adjacent protons would help to establish the connectivity of the atoms within the molecule.

Similarly, ¹³C NMR would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would indicate their hybridization (sp² or sp³) and their proximity to electron-withdrawing groups. For instance, the carbon atom bonded to the chlorine (C3) would be expected to have a characteristic chemical shift.

While specific data for this compound is unavailable, the following table provides an example of ¹H and ¹³C NMR data for a related tetrahydrobenzo[b] cymitquimica.comnaphthyridine derivative, illustrating the type of information obtained from these analyses.

Table 1: Example ¹H and ¹³C NMR Data for 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] cymitquimica.comnaphthyridine in CDCl₃

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ) in ppm Multiplicity, Coupling Constant (J) in Hz Chemical Shift (δ) in ppm
8.18 dd, J = 8.4, 0.9 156.6
8.00 dd, J = 8.4, 0.6 147.2
7.70 ddd, J = 8.4, 6.9, 1.4 139.5
7.56 ddd, J = 8.2, 6.8, 1.2 129.8
3.84 s 128.9
3.28 t, J = 6.0 126.8
2.87 t, J = 6.0 126.6
2.58 s 125.1
123.7
56.0
52.5
46.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule. The C=N stretching vibration of the pyridine ring and the C-Cl stretching vibration would also be present in specific regions of the spectrum. The absence of certain bands, such as a strong O-H or C=O stretch, would confirm the absence of hydroxyl or carbonyl groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C=N Stretch (Pyridine Ring) 1650 - 1550
C=C Stretch (Aromatic) 1600 - 1450
C-N Stretch 1350 - 1000

Mass Spectrometry (MS and LCMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), would show a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of individual components. A patent for the synthesis of 3-chloro-2,6-naphthyridine (B1506198), a related compound, reported an LCMS (ES) [M+1]⁺ m/z of 165, confirming the mass of the protonated molecule.

Table 3: Expected Mass Spectrometry Data for this compound

Analysis Expected Result
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Expected [M]⁺ Peak (m/z) 166 (for ³⁵Cl), 168 (for ³⁷Cl)

| Expected [M+H]⁺ Peak (m/z) | 167 (for ³⁵Cl), 169 (for ³⁷Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, containing a pyridine ring, is expected to exhibit characteristic UV absorption maxima (λ_max). The position and intensity of these absorptions can be influenced by the solvent and the specific substitution pattern on the naphthyridine core.

While specific UV-Vis data for the target compound is not available, studies on other naphthyridine derivatives show characteristic absorption bands. For instance, a study on the synthesis of 2,6-naphthyridines reported the use of UV-Visible spectral analysis for characterization.

Table 4: Illustrative UV-Vis Data for a Naphthyridine Derivative

Solvent λ_max (nm) Molar Absorptivity (ε)
Ethanol ~220-230, ~270-280, ~310-320 (Data not available)

Chromatography Techniques (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The retention factor (R_f) value of the compound would be dependent on the mobile phase composition and the stationary phase used (typically silica (B1680970) gel).

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separations. It is widely used to determine the purity of a compound and can also be used for quantification. A validated HPLC method would involve selecting an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV detector set at a λ_max of the compound). The purity of a sample of this compound would be determined by the percentage of the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 5: General Parameters for Chromatographic Analysis

Technique Typical Stationary Phase Typical Mobile Phase Detection Method
TLC Silica Gel 60 F₂₅₄ Ethyl Acetate/Hexane, Dichloromethane/Methanol UV light (254 nm)

| HPLC | C18 silica gel | Acetonitrile/Water, Methanol/Buffer | UV-Vis Detector |

Future Perspectives and Research Challenges for 3 Chloro 1,4 Dihydro 2,6 Naphthyridine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The advancement of synthetic methodologies is paramount to unlocking the full potential of the 2,6-naphthyridine (B1209661) core. Future research will likely focus on the development of more efficient and selective synthetic routes. One promising avenue is the application of microwave-assisted organic synthesis (MAOS), which has been shown to be an eco-friendly, efficient, and clean method for preparing 2,6-naphthyridine derivatives. This technique offers advantages such as shorter reaction times and higher yields, making it an attractive alternative to conventional heating methods.

Furthermore, the development of novel multicomponent reactions (MCRs) presents another significant opportunity. MCRs allow for the construction of complex molecular architectures in a single step from three or more starting materials, thereby increasing synthetic efficiency. researchgate.net The design of new MCRs tailored for the synthesis of functionalized 1,4-dihydro-2,6-naphthyridines could significantly accelerate the discovery of new drug candidates.

Additionally, exploring innovative strategies for the regioselective functionalization of the naphthyridine scaffold is crucial. A recent study on 1,6-naphthyridines demonstrated a rapid method for diversification using heteroaryl ditriflate intermediates. acs.org Adapting such strategies to the 2,6-naphthyridine core could provide a powerful tool for creating a diverse library of derivatives for biological screening.

Targeted Design of Highly Potent and Selective Derivatives for Specific Biological Targets

The 2,6-naphthyridine scaffold has already demonstrated its potential as a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets. Future efforts will be directed towards the rational design of derivatives with high potency and selectivity for specific targets implicated in various diseases.

Recent research has highlighted the promise of 2,6-naphthyridine analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma. nih.govacs.orgacs.org Further optimization of the 3-chloro-1,4-dihydro-2,6-naphthyridine core could lead to the discovery of even more potent and selective FGFR4 inhibitors. nih.govacs.orgacs.org

Moreover, derivatives of the related benzo[c] acs.orgresearchgate.netnaphthyridine have been identified as highly selective inhibitors of protein kinase CK2 with potent activity against cancer cell stemness. acs.org This suggests that the 2,6-naphthyridine scaffold could be a valuable starting point for developing inhibitors of other kinases or enzymes involved in cancer progression. The targeted design of derivatives could involve modifying substituents to enhance interactions with the active site of the target protein, thereby improving potency and selectivity. For instance, 2,6-naphthyridines have been identified as potent and selective inhibitors of novel protein kinase C (PKC) isozymes. novartis.com

Integration of Advanced Computational Approaches in Naphthyridine Research

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application to naphthyridine research is expected to grow significantly. longdom.orgneuroquantology.comalliedacademies.orgneuroquantology.com These approaches can provide valuable insights into the structure-activity relationships (SAR) of this compound derivatives, guiding the design of new compounds with improved pharmacological profiles.

Molecular docking studies can be employed to predict the binding modes of 2,6-naphthyridine derivatives to their biological targets, helping to rationalize their activity and identify key interactions. longdom.orgopenmedicinalchemistryjournal.com This information can then be used to design new molecules with enhanced binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activity, enabling the prediction of the potency of novel derivatives before their synthesis. neuroquantology.com

Furthermore, molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of the ligand-receptor complex, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. neuroquantology.com The integration of these advanced computational approaches will undoubtedly accelerate the optimization of this compound as a lead scaffold.

Exploration of New Therapeutic Areas and Applications for the Scaffold

While much of the current research on 2,6-naphthyridines has focused on their potential as anticancer agents, the versatile nature of this scaffold suggests that it may have applications in other therapeutic areas as well. nih.govacs.orgnih.gov Naphthyridine alkaloids isolated from natural sources have exhibited a wide range of biological activities, including anti-infectious, neurological, and psychotropic effects. nih.govmdpi.com

Future research should explore the potential of this compound derivatives in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. For example, some naphthyridine derivatives have been investigated as potential inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders like Parkinson's and Alzheimer's diseases. mdpi.com

The broad spectrum of biological activities associated with the parent naphthyridine class suggests that systematic screening of a library of this compound derivatives against a diverse panel of biological targets could uncover novel therapeutic applications.

Overcoming Synthetic and Methodological Hurdles in Naphthyridine Chemistry

Despite the progress made in the synthesis of naphthyridines, several synthetic and methodological challenges remain. The development of general and robust methods for the construction of the 2,6-naphthyridine core with diverse substitution patterns is still an active area of research. researchgate.net

One of the key challenges is the selective functionalization of the naphthyridine ring system. nih.gov Developing methodologies that allow for the introduction of various substituents at specific positions of the this compound scaffold is crucial for exploring the structure-activity landscape. This includes the development of novel cross-coupling reactions and C-H activation strategies tailored for this heterocyclic system.

Another hurdle is the synthesis of specific isomers and diastereomers with high purity. For chiral derivatives, the development of efficient asymmetric synthetic routes is essential to obtain enantiomerically pure compounds for biological evaluation. Overcoming these synthetic and methodological hurdles will be critical for the successful translation of promising this compound-based compounds from the laboratory to the clinic.

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